molecular formula C11H14N2O4 B11749848 H-Gly-D-Tyr-OH

H-Gly-D-Tyr-OH

Cat. No.: B11749848
M. Wt: 238.24 g/mol
InChI Key: XBGGUPMXALFZOT-SECBINFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

H-Gly-D-Tyr-OH can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc (tert-butyloxycarbonyl) strategy is commonly used, where Boc-protected amino acids are coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound typically involves automated peptide synthesizers that allow for the efficient and high-throughput synthesis of peptides. These synthesizers use pre-programmed protocols to add amino acids sequentially, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

H-Gly-D-Tyr-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-Gly-D-Tyr-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Gly-D-Tyr-OH involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. The tyrosine residue can participate in hydrogen bonding, hydrophobic interactions, and aromatic stacking, which are crucial for protein folding and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Gly-D-Tyr-OH is unique due to the presence of D-tyrosine, which can confer different stereochemical properties compared to its L-tyrosine counterpart. This can affect the peptide’s biological activity and stability, making it a valuable tool in peptide research and drug development .

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

(2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C11H14N2O4/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m1/s1

InChI Key

XBGGUPMXALFZOT-SECBINFHSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)NC(=O)CN)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O

Origin of Product

United States

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